molecular formula C18H17N3O4S2 B2785456 3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 2034526-03-7

3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No. B2785456
CAS RN: 2034526-03-7
M. Wt: 403.47
InChI Key: HCRMXVOZKUITBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione” is a derivative of Thiazolidin-2,4-dione (TZD), a heterocyclic compound containing nitrogen and sulfur . The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .


Molecular Structure Analysis

The TZD moiety contains a carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH2), which allows for various modifications of the molecule .


Chemical Reactions Analysis

The TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, such as the compound , have been found to exhibit antioxidant activity . This means they can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health issues.

Analgesic and Anti-inflammatory Activity

Thiazole compounds have also been shown to have analgesic (pain-relieving) and anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by pain and inflammation.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of thiazole derivatives make them potential candidates for the development of new antimicrobial and antifungal agents .

Antiviral Activity

Thiazole compounds have demonstrated antiviral properties . This suggests they could be used in the development of new antiviral drugs.

Neuroprotective Activity

Thiazole derivatives have been found to exhibit neuroprotective activity . This means they could potentially be used in the treatment of neurodegenerative diseases.

Antitumor and Cytotoxic Activity

Thiazole compounds have shown potential in the field of cancer research due to their antitumor and cytotoxic activities . For example, certain thiazole derivatives have demonstrated potent effects on prostate cancer .

Mechanism of Action

TZD analogues mediate the formation of UDP-MurNAc-pentapeptide through the stepwise additions of MurC (L-alanine), MurD (D-glutamic acid), a diamino acid which is generally a meso-diaminopimelic acid, or MurE (L-lysine) and MurF (dipeptide D-Ala-D-Ala) to the D-lactoyl group of UDP-N-acetylmuramic acid .

Future Directions

The future directions for this compound could involve further exploration of its pharmacological activities, such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial effects . Additionally, more environmentally friendly methods of synthesis could be explored .

properties

IUPAC Name

3-[1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c22-15-11-27-18(24)21(15)13-5-8-20(9-6-13)16(23)12-1-3-14(4-2-12)25-17-19-7-10-26-17/h1-4,7,10,13H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRMXVOZKUITBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.